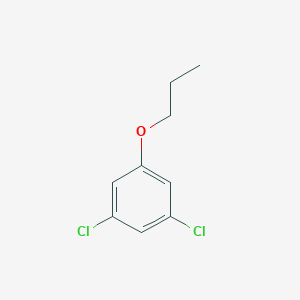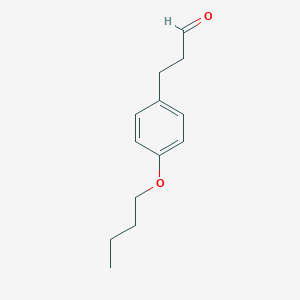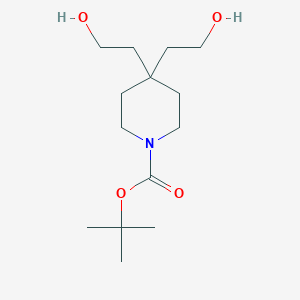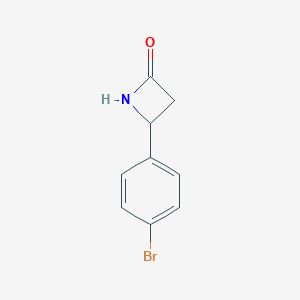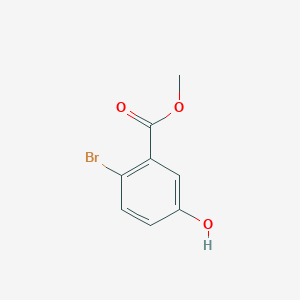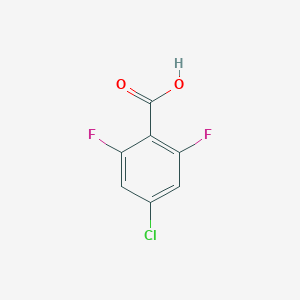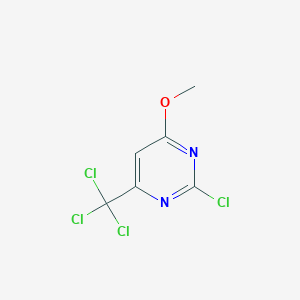
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Overview
Description
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trichloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The process involves the chlorination of the pyrimidine ring at specific positions to introduce the chlorine and trichloromethyl groups .
Chemical Reactions Analysis
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Scientific Research Applications
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine can be compared with other similar compounds such as:
2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and has similar chlorinated and trichloromethyl groups.
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its applications in pharmaceuticals and agrochemicals, with a trifluoromethyl group instead of a trichloromethyl group.
4-Chloro-2-(trichloromethyl)pyrimidine: Another chlorinated pyrimidine derivative with similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXDCIHFNVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
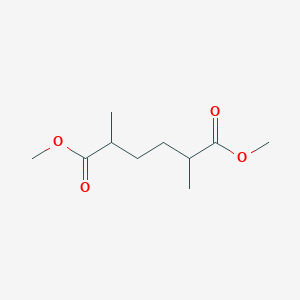

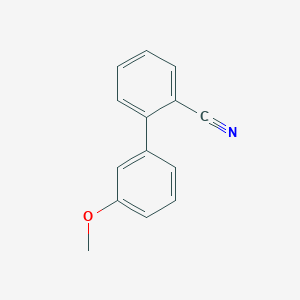
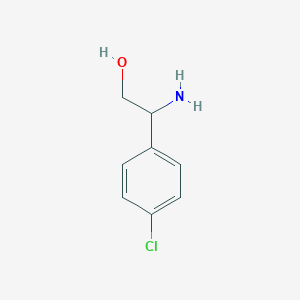
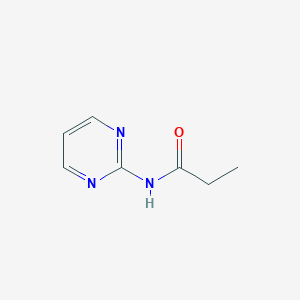
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)

